molecular formula C9H7NO B7949902 1H-quinolin-5-one

1H-quinolin-5-one

Cat. No.: B7949902
M. Wt: 145.16 g/mol
InChI Key: GVNQVWJYDXOLST-UHFFFAOYSA-N
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Description

Contextualization within the Quinolinone Class of Heterocyclic Compounds

1H-quinolin-5-one is a nitrogen-containing heterocyclic aromatic compound, structurally characterized by a fused benzene (B151609) and pyridine (B92270) ring system with a ketone group at the 5-position. nih.govgoogle.com Quinolinones, also referred to as quinolones, are derivatives of quinoline (B57606) and are considered a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide array of biological targets. nih.govresearchgate.net This diverse bioactivity has led to the development of numerous drugs with applications ranging from antibacterial to anticancer agents. nih.govnih.gov

The quinolinone class is extensive, with various isomers possible depending on the position of the carbonyl group and the saturation level of the heterocyclic ring. Among these, the 2-quinolone and 4-quinolone isomers have been the most extensively investigated, largely due to the remarkable success of the 4-quinolone-based fluoroquinolone antibiotics. mdpi.com In contrast, this compound is a less explored isomer. However, its significance lies in its role as a foundational structure for the synthesis of more complex molecules. Researchers have utilized the this compound framework to create a variety of derivatives, such as 2,3,4,6,7,8-hexahydro-5(1H)-quinolinone and various substituted 7,8-dihydro-1H-quinolin-5-ones, which are being investigated for their potential biological activities. nih.govcymitquimica.com The reactivity of the carbonyl group and the aromatic rings allows for functionalization at multiple positions, making it a versatile template in drug design and discovery. google.com

Historical Perspectives and Evolution of Research on Quinolinone Scaffolds

The story of the quinolinone scaffold begins with its parent compound, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline's bicyclic structure laid the groundwork for a new field of heterocyclic chemistry. wikipedia.orgiipseries.org For nearly a century, research focused on understanding the fundamental properties and reactions of this new class of compounds. A number of named reactions were developed for the synthesis of quinolines, including the Skraup, Combes, and Friedländer syntheses, which allowed for the creation of a wide variety of derivatives. iipseries.orgtandfonline.com

A pivotal moment in the history of quinolinone research occurred in the early 1960s with the discovery of the antibacterial properties of a quinolone byproduct from the synthesis of the antimalarial drug chloroquine. acs.org This led to the development of nalidixic acid, the first synthetic quinolone antibiotic. This discovery sparked a massive wave of research into the quinolone scaffold, leading to the development of successive generations of antibiotics with improved potency and broader spectrums of activity. mdpi.comacs.org The introduction of a fluorine atom at the C-6 position in the late 1970s marked a significant breakthrough, giving rise to the highly successful fluoroquinolone class of antibiotics. mdpi.com

While the development of antibiotics has been a major driver of quinolinone research, the scientific community has also explored the potential of this scaffold in other therapeutic areas. nih.gov The evolution of synthetic methodologies has enabled the creation of diverse libraries of quinolinone derivatives, which have been investigated for their anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. nih.govmdpi.com The ongoing exploration of compounds based on the this compound scaffold and its isomers continues to be a vibrant area of research, with the potential to yield novel therapeutic agents for a wide range of diseases. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNQVWJYDXOLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=CC=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)C2=CC=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Quinolin 5 One and Its Derivatives

Classical and Established Synthetic Routes

The synthesis of the quinolinone core has been a subject of extensive research for over a century. The following sections will discuss key cyclization reactions that have become pillars in the construction of this important heterocyclic system.

Cyclization Reactions

Cyclization reactions are the cornerstone of quinolinone synthesis, providing a direct pathway to the fused ring system from acyclic precursors.

The Conrad-Limpach-Knorr synthesis is a powerful method for the preparation of hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction's outcome is notably dependent on temperature, which dictates the regioselectivity of the final product.

The reaction commences with the reaction of an aniline (B41778) with a β-ketoester. At lower temperatures, the reaction proceeds via kinetic control, leading to the formation of a 4-hydroxyquinoline (B1666331) derivative. youtube.comquimicaorganica.org Conversely, at higher temperatures, the reaction is under thermodynamic control and yields the corresponding 2-hydroxyquinoline (B72897) isomer. wikipedia.orgyoutube.com This temperature-dependent regioselectivity is a critical consideration for chemists targeting a specific quinolone isomer. youtube.com

The mechanism involves an initial nucleophilic attack of the aniline on the keto group of the β-ketoester to form a Schiff base intermediate. wikipedia.org Subsequent electrocyclic ring closure, followed by the elimination of an alcohol and tautomerization, yields the final hydroxyquinoline product. wikipedia.org The use of a high-boiling inert solvent, such as mineral oil, has been shown to significantly improve the yields of the cyclization step. wikipedia.org

While this method is a staple for quinolone synthesis, specific examples detailing the synthesis of 1H-quinolin-5-one derivatives are not extensively reported, suggesting that directing the cyclization to the C-5 position of the aniline ring is a significant challenge.

Table 1: Examples of Conrad-Limpach-Knorr Type Reactions for Quinolone Synthesis

Aniline Derivativeβ-KetoesterTemperatureProductYield (%)Reference
AnilineEthyl acetoacetateRoom Temp4-Hydroxy-2-methylquinolineModerate wikipedia.org
AnilineEthyl acetoacetate140 °C2-Hydroxy-4-methylquinolineModerate wikipedia.org
4-Methoxy-3-nitrobenzaldehyde derived anilineOctyltriphenylphosphonium bromide derived β-ketoesterHighWaltherione F precursor68 researchgate.net

Note: The yields are reported as described in the literature and may vary based on specific reaction conditions. The table illustrates the general application of the Conrad-Limpach-Knorr reaction for quinolone synthesis, as direct synthesis of this compound is not well-documented.

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. jptcp.com A variation of this is the Doebner-Miller reaction, which utilizes α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions, to form quinolines. acs.orgmdpi.com

The mechanism of the Doebner-Miller reaction is a subject of some debate but is generally believed to involve the initial formation of an α,β-unsaturated imine from the aniline and the carbonyl compound. This is followed by a series of cyclization and oxidation steps to yield the quinoline (B57606) ring. acs.org The reaction is often catalyzed by Brønsted or Lewis acids. acs.org

A significant challenge in the Doebner-Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions, which can lead to lower yields. mdpi.com The regioselectivity of the cyclization is dependent on the substitution pattern of the aniline derivative. For the synthesis of this compound, an appropriately substituted aminobenzaldehyde or aminoketone would be required to direct the cyclization to the desired position.

Recent advancements have focused on developing milder and more efficient protocols, including the use of solid-supported catalysts and biphasic reaction media to minimize side reactions and improve yields. mdpi.com

Table 2: Examples of Doebner-Type Reactions for Quinoline Synthesis

Aniline DerivativeCarbonyl CompoundAcid CatalystProductYield (%)Reference
AnilineCrotonaldehydeHCl2-MethylquinolineLow mdpi.com
AnilineBenzaldehyde, Pyruvic acid-2-Phenylquinoline-4-carboxylic acidLow jptcp.com
4-IsopropylanilinePulegoneLewis/Brønsted acidsSubstituted Quinoline- acs.org

Note: This table provides general examples of the Doebner and Doebner-Miller reactions. The synthesis of this compound via this method would require specific starting materials that are not commonly reported in the literature.

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate or related acyl malonic esters. d-nb.infonih.gov The reaction proceeds through the initial condensation of the aniline with the malonic ester derivative to form an anilidomethylenemalonate. d-nb.info This intermediate then undergoes a thermal cyclization, often requiring high temperatures, to form the 4-hydroxy-3-carboalkoxyquinoline. d-nb.info Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. d-nb.info

The regioselectivity of the Gould-Jacobs reaction is a key consideration, particularly with substituted anilines. mdpi.com Cyclization can occur at either of the two ortho positions relative to the amino group. mdpi.com The reaction is generally favored for anilines bearing electron-donating groups at the meta-position. d-nb.info For the synthesis of a this compound derivative, one would need to start with a meta-substituted aniline where one of the ortho positions is blocked or deactivated to favor cyclization at the other ortho position, which would become the C-8a position of the quinolinone, allowing for a carbonyl at C-5.

Microwave irradiation has been shown to significantly accelerate the reaction and improve yields in some cases. wikipedia.org

Table 3: Examples of Gould-Jacobs Reactions for 4-Hydroxyquinoline Synthesis

Aniline DerivativeMalonic Ester DerivativeConditionsProductYield (%)Reference
AnilineDiethyl ethoxymethylenemalonateHeat4-Hydroxyquinoline- d-nb.info
3-AminopyridineDiethyl ethoxymethylenemalonateReflux in Ph2OPyridopyrimidinone/Naphthyridinone mixture- d-nb.info
AnilineDiethyl ethoxymethylenemalonateMicrowave, 300 °C, 5 min4-Hydroxyquinoline47 wikipedia.org

Note: The table illustrates the general scope of the Gould-Jacobs reaction. The synthesis of this compound derivatives is not a typical outcome of this reaction and would require specific substitution patterns on the starting aniline to control the regioselectivity of the cyclization.

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to yield hydroxyquinolines. wikipedia.org A key feature of this reaction is that it can produce a mixture of two isomeric hydroxyquinolines, a 2-hydroxyquinoline and a 4-hydroxyquinoline, depending on the structure of the starting material and the reaction conditions. wikipedia.org The product is often depicted in its enol form (hydroxyquinoline), but it is believed to exist predominantly in the keto form (quinolone). wikipedia.org

The mechanism involves the formation of an enolate from either the acetyl group or the methylene (B1212753) group of the acylamino side chain, which then attacks the other carbonyl group in an intramolecular aldol-type condensation. The subsequent dehydration leads to the formation of the quinolone ring. The regioselectivity of the cyclization is influenced by the nature of the substituents on the aromatic ring and the acyl group.

For the synthesis of a this compound derivative, a specifically substituted o-aminoaryl ketone would be necessary as the starting material. The cyclization would need to be directed to form the bond between the nitrogen-bearing carbon and the carbonyl carbon of the ketone, which is not the typical pathway for this reaction.

Table 4: Examples of Camps' Cyclization Reactions

Starting MaterialBaseProduct(s)Yield (%)Reference
o-AcylaminoacetophenoneHydroxide (B78521) ion2-Hydroxy- and 4-hydroxyquinolinesVariable wikipedia.org
N-(2-acylaryl)amidesBaseQuinolone-2-ones and/or Quinolone-4-onesVariable mdpi.com
2-Halogenoacetophenone derived N-(2-acylaryl)amideCopper-catalyzed amidation followed by base2-Aryl-4-quinolinones72-97 mdpi.com

Note: This table highlights the versatility of the Camps cyclization in producing different quinolone isomers. The synthesis of this compound via this method is not a commonly reported transformation.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. researchgate.net While not a direct method for quinolone synthesis on its own, it is a crucial step in many multi-step synthetic sequences leading to quinolines.

In the context of quinolinone synthesis, a Knoevenagel condensation can be employed to create a suitable precursor for a subsequent cyclization reaction. For instance, an o-aminobenzaldehyde could be reacted with an active methylene compound in a Knoevenagel condensation. The resulting product could then undergo an intramolecular cyclization to form a quinolone derivative.

A specific strategy for synthesizing 3-sulfonyl-substituted quinolines involves a domino Knoevenagel condensation/aza-Wittig reaction cascade starting from o-azidobenzaldehydes and β-ketosulfonamides or sulfones. This approach has been shown to produce the desired quinoline derivatives in good to excellent yields.

The synthesis of this compound using a Knoevenagel condensation as a key step would require a carefully designed synthetic route with appropriately positioned functional groups on the starting materials to facilitate the desired cyclization.

Table 5: Example of a Knoevenagel Condensation in Quinoline Synthesis

AldehydeActive Methylene CompoundCatalyst/ConditionsIntermediate/ProductYield (%)Reference
o-AzidobenzaldehydeKetosulfonamidePPh3, Piperidine3-Sulfonyl-substituted quinolineGood to Excellent-
BenzaldehydeMalononitrile (B47326)Various catalysts2-Benzylidenemalononitrile- researchgate.net

Note: This table provides examples of the Knoevenagel condensation as a tool in organic synthesis, including its application in a sequence for quinoline synthesis. Specific data for the synthesis of this compound derivatives using this approach is limited.

Condensation Reactions

Three-component condensation reactions offer an efficient and atom-economical approach to the synthesis of highly substituted quinoline derivatives. nih.govresearchgate.net These one-pot reactions involve the combination of three different starting materials to construct the quinoline core in a single step.

One such approach involves the reaction of barbituric acid, various aldehydes, and anilines to synthesize functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. nih.gov This method is advantageous as it utilizes commercially available anilines, allowing for a wide range of substituents on the benzene (B151609) ring of the quinoline system. nih.gov Another example is a Michael-initiated ring closure reaction of an aromatic aldehyde, 5,5-dimethylcyclohexane-1,3-dione, and 6-hydroxyquinoline (B46185) in the presence of a catalytic amount of triethylamine (B128534) to yield chromeno[3,2-f]quinoline derivatives. researchgate.net

Furthermore, fluorine-containing pyrimido[5,4-c]quinoline derivatives have been synthesized through a three-component condensation of 2-methoxy-3-trifluoroacetyl-4-quinolylamine with various aldehydes in the presence of aqueous ammonia. clockss.org

Table 2: Examples of Three-Component Synthesis of Quinoline Derivatives

Component 1 Component 2 Component 3 Catalyst/Solvent Product Type
Barbituric acid Aldehyde Aniline Acetic Acid Pyrimido[4,5-b]quinolinediones
6-Hydroxyquinoline Aromatic aldehyde 5,5-Dimethylcyclohexane-1,3-dione Et₃N/Ethanol (B145695) Chromeno[3,2-f]quinolines

Modern and Catalytic Synthetic Strategies

More contemporary approaches to the synthesis of this compound and its derivatives often employ transition metal catalysis, offering high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a powerful tool for the construction of the quinolinone ring system through various cross-coupling and annulation strategies.

One efficient one-pot method involves a sequential Michael addition-elimination reaction followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This process starts with (Z)-β-chlorovinyl aromatic ketones and amines to form enamine intermediates, which then undergo intramolecular N-arylation catalyzed by palladium to yield quinolin-4(1H)-ones in good to excellent yields. organic-chemistry.org The reaction conditions are optimized using palladium catalysts with Buchwald-type ligands like DavePhos. organic-chemistry.org

Another palladium-catalyzed approach is the oxidative annulation of acrylamides with arynes, generated from benzyne (B1209423) precursors. acs.org This method proceeds via an "N-H activation/Heck reaction" pathway to furnish a wide variety of quinolinones in a single step with high efficiency. acs.org

Furthermore, palladium-catalyzed coupling-cyclization reactions between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds have been developed to afford 3-substituted quinolin-2(1H)-ones. nih.gov A typical catalytic system for this transformation is Pd(OAc)₂ with PPh₃ as the ligand and NaOAc as the base in DMF at 100°C. nih.gov

Table 3: Overview of Palladium-Catalyzed Syntheses of Quinolinones

Reaction Type Starting Materials Catalyst/Ligand Key Features
Michael Addition/Buchwald-Hartwig Amination (Z)-β-chlorovinyl aromatic ketones, Amines Pd₂(dba)₃/DavePhos One-pot synthesis of quinolin-4(1H)-ones
Oxidative Annulation Acrylamides, Benzyne precursors Pd(OAc)₂ N-H activation/Heck reaction mechanism

Silver-Catalyzed Carboxylation

Silver catalysis has been effectively utilized in carboxylation reactions for the synthesis of heterocyclic compounds. semanticscholar.orgrsc.org One notable application is the silver-catalyzed double decarboxylative addition–cyclization–elimination cascade sequence for the one-step synthesis of quinolin-2-ones. rsc.org This atom-efficient strategy involves the reaction of oxamic acids with acrylic acids, mediated either thermally or photochemically. rsc.org

In a different context, silver-catalyzed reactions of o-alkynylanilines with carbon dioxide have been investigated. semanticscholar.org While the primary goal was the synthesis of other heterocycles, the formation of 4-hydroxyquinolin-2(1H)-one was observed as a side-product. semanticscholar.org This suggests a potential rearrangement pathway from an initially formed benzoxazin-2-one intermediate, which could be exploited for the targeted synthesis of quinolinones. semanticscholar.org

Copper-Catalyzed Cycloadditions (e.g., [3+2] Cycloadditions)

Copper catalysis provides a versatile platform for the synthesis of complex heterocyclic structures, including derivatives of the quinolinone core. A notable example is the copper-catalyzed formal [3+2] cycloaddition reaction, which enables the annulation of a pyrroline (B1223166) ring onto a six-membered cyclic enol system. This methodology has been successfully applied to prepare pyrrolo[3,2-c]quinoline derivatives from the enols of quinolin-2-ones. acs.orgconferenceproceedings.international

The reaction proceeds through the interaction of a 3-aryl-2H-azirine, serving as the three-atom component, with a 4-hydroxyquinolin-2(1H)-one derivative. acs.orgacs.org The process is effectively catalyzed by both copper(I) and copper(II) compounds, with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) often being the catalyst of choice. acs.org The mechanism involves the cleavage of the N1–C2 bond of the azirine ring. acs.orgconferenceproceedings.international This strategy is highly effective for synthesizing a range of pyrrolo[3,2-c]quinolones in good to excellent yields. acs.org

Optimization studies have shown that using a slight excess of the azirine component in a solvent like methanol (B129727) at room temperature provides optimal conditions for the synthesis. acs.org The reaction demonstrates good tolerance to various substituents on both the quinolinone and the azirine components, allowing for the generation of a diverse library of fused heterocyclic compounds. acs.org

Table 1: Optimization of Copper-Catalyzed [3+2] Cycloaddition for Pyrrolo[3,2-c]quinolone Synthesis acs.org

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 Cu(OTf)₂ (10) CH₂Cl₂ 20 24 85
2 Cu(OTf)₂ (10) MeCN 20 24 91
3 Cu(OTf)₂ (10) MeOH 20 24 99
4 Cu(OTf)₂ (5) MeOH 20 24 95
5 CuCl₂ (10) MeOH 20 24 96
6 Cu(OAc)₂ (10) MeOH 20 24 35
7 CuI (10) MeOH 20 24 99

NHC-Catalyzed Synthesis Approaches

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of various heterocyclic compounds, including the quinoline and quinolinone scaffolds. oup.comacs.org These catalysts can activate substrates in unique ways, enabling novel reaction pathways.

One significant application of NHC catalysis is in the annulation of modified enals with heterocyclic C-H acids to produce functionalized quinolinones. acs.org Specifically, the NHC-catalyzed lactamization of 2-bromoenals with appropriate heterocyclic partners proceeds through the formation of an α,β-unsaturated acyl azolium intermediate. acs.org This key intermediate then undergoes a reaction cascade to furnish coumarin- or quinolinone-fused lactam derivatives. acs.org Chiral NHCs have also been explored to achieve enantioselective versions of this transformation. acs.org

Another approach involves an indirect Friedländer synthesis of quinolines, where NHCs catalyze the reaction of a ketone and an alcohol. nih.gov This method can be part of a one-pot synthesis for producing polysubstituted quinolines. For instance, a catalyst precursor and a base like potassium hydroxide (KOH) in toluene (B28343) can be used to react a ketone with an alcohol. nih.gov Following this, the addition of 2-aminobenzyl alcohol and a second NHC precursor completes the synthesis, yielding the quinoline product after heating. nih.gov This strategy showcases the versatility of NHCs in facilitating multi-step transformations within a single reaction vessel. nih.gov

Table 2: NHC-Catalyzed Synthesis of Various Quinolines nih.gov

Starting Ketone Starting Alcohol Product Yield (%)
Acetophenone Benzyl alcohol 2,4-diphenylquinoline 90
Acetophenone 1-Phenylethanol 2-methyl-2,4-diphenyl-1,2-dihydroquinoline 85
Propiophenone Benzyl alcohol 3-methyl-2,4-diphenylquinoline 92
Cyclohexanone Benzyl alcohol 1,2,3,4-tetrahydroacridine 78
4-Methoxyacetophenone Benzyl alcohol 4-phenyl-2-(4-methoxyphenyl)quinoline 95

Iridium-Catalyzed Annulation

Iridium catalysts offer efficient pathways for the synthesis of quinolines through various annulation strategies. These methods are often atom-economical and can proceed under relatively mild conditions.

A one-pot, three-component coupling reaction catalyzed by an iridium complex provides a convenient route to substituted quinolines. oup.com This reaction involves an arylamine, an aldehyde (aromatic or aliphatic), and a second aliphatic aldehyde. oup.com Among various transition metal complexes, [Ir(cod)Cl]₂ was found to be the most efficient catalyst for this transformation, which proceeds at 90 °C in a solvent such as DMSO. oup.com The proposed mechanism involves the formation of an α-amino aldehyde via a direct Mannich-type reaction, which then undergoes cyclization and aromatization to yield the quinoline product. oup.com

Another effective strategy is the iridium-catalyzed tandem isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol. organic-chemistry.org This process, catalyzed by [IrCp*Cl₂]₂ and potassium hydroxide (KOH), integrates the isomerization of the allylic alcohol into a ketone, which then undergoes oxidative cyclization with the 2-aminobenzyl alcohol. organic-chemistry.org The reaction demonstrates good yields for a range of substituted quinolines and is noted for avoiding the use of toxic oxidants. organic-chemistry.org

Furthermore, iridium complexes can catalyze the direct one-step synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols. bakhtiniada.ru This efficient method is suitable for producing a wide variety of substituted quinolines. bakhtiniada.ru

Table 3: Iridium-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Quinolines oup.com

Arylamine Aldehyde 1 Aldehyde 2 Catalyst Yield (%)
Aniline Benzaldehyde Butanal [Ir(cod)Cl]₂ 63
4-Methoxyaniline Benzaldehyde Butanal [Ir(cod)Cl]₂ 65
Aniline 4-Chlorobenzaldehyde Butanal [Ir(cod)Cl]₂ 55
Aniline Benzaldehyde Propanal [Ir(cod)Cl]₂ 60
Aniline Cyclohexanecarboxaldehyde Butanal [Ir(cod)Cl]₂ 52

Ruthenium-Catalyzed Coupling and Cyclization

Ruthenium catalysts are highly effective in promoting coupling and cyclization reactions to form quinoline and quinolinone frameworks. These methods often involve dehydrogenative or oxidative processes that are atom-economical.

One prominent method is the ruthenium-catalyzed cyclization of anilides with propiolates or acrylates, which provides an efficient route to 2-quinolinones with diverse functional groups in good to excellent yields. nih.gov This transformation can be followed by further reactions to produce derivatives like 3-halo-2-quinolinones and 2-chloroquinolines. nih.gov Deuterium labeling studies have been used to support the proposed reaction mechanism. nih.gov

Another powerful approach is the acceptorless dehydrogenative coupling (ADC) of alcohols, catalyzed by a bifunctional ruthenium NNN-pincer complex. organic-chemistry.org This strategy allows for the synthesis of a wide variety of substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols under aerial conditions with low catalyst loading. organic-chemistry.org The process is environmentally benign, producing only hydrogen and water as byproducts. organic-chemistry.org This catalytic system has also been successfully applied to a one-pot, three-component synthesis of 2-styrylquinoline (B1231325) derivatives. organic-chemistry.org Additionally, a modified Friedländer synthesis utilizes a ruthenium catalyst with KOH to achieve the oxidative cyclization of 2-aminobenzyl alcohol with various ketones, affording quinolines in high yields. researchgate.net

Table 4: Ruthenium-Catalyzed Synthesis of 2-Quinolinones from Anilides and Alkynes nih.gov

Anilide Alkyne/Acrylate Catalyst System Yield (%)
Acetanilide Ethyl propiolate [RuCl₂(p-cymene)]₂ / CsOAc 94
4'-Methylacetanilide Ethyl propiolate [RuCl₂(p-cymene)]₂ / CsOAc 92
Acetanilide Methyl 2-butynoate [RuCl₂(p-cymene)]₂ / CsOAc 90
Acetanilide Ethyl acrylate [RuCl₂(p-cymene)]₂ / AgSbF₆ 85
4'-Chloroacetanilide Ethyl acrylate [RuCl₂(p-cymene)]₂ / AgSbF₆ 81

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolinones to reduce environmental impact and improve efficiency. Key strategies include the use of solvent-free reaction conditions and energy-efficient microwave-assisted synthesis.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste, reduces purification steps, and can lead to shorter reaction times and higher yields. nih.gov

Several solvent-free methods for quinoline and its derivatives have been developed. For instance, 1,4,5,6,7,8-hexahydroquinolin-5-one derivatives can be synthesized in excellent yields by reacting chalcones and 1,3-cyclohexanedione (B196179) with ammonium (B1175870) acetate (B1210297) under solvent-free conditions, completely avoiding the need for a catalyst. organic-chemistry.org Another approach utilizes a solid green catalyst, heteropoly acid (HPA), for the four-component synthesis of pyrazolo[3,4-b]quinolin-5-ones, highlighting an efficient and eco-friendly pathway. bakhtiniada.ru

The Friedländer annulation, a classic method for quinoline synthesis, has also been adapted to solvent-free conditions. A series of quinoline derivatives have been synthesized from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones using caesium iodide (CsI) as an inexpensive and efficient catalyst under thermal, solvent-free conditions. nih.gov This method is characterized by its simple methodology, clean reaction profile, and easy work-up. nih.gov

Table 5: Effect of Catalyst Amount on Quinoline Synthesis under Solvent-Free Conditions nih.gov

Entry Reactants Catalyst (CsI, mol%) Time (h) Yield (%)
1 2-Aminoacetophenone + Dimedone 0 5 43
2 2-Aminoacetophenone + Dimedone 5 1 80
3 2-Aminoacetophenone + Dimedone 10 0.5 95
4 2-Aminoacetophenone + Dimedone 20 1.5 70
5 2-Aminobenzophenone + Ethyl acetoacetate 10 1 94

Reaction conditions: 100 °C, solvent-free.

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, often from hours or days to mere minutes, while frequently improving product yields. This efficiency stems from the rapid, uniform heating of the reaction mixture.

A notable example is a modification of the Friedländer quinoline synthesis, where employing neat acetic acid as both the solvent and acid catalyst under microwave irradiation at 160 °C allows for the synthesis of quinolines in just 5 minutes with excellent yields. This approach is significantly more efficient than conventional heating, which can take several days and result in poor yields.

Microwave assistance has also proven effective in catalyst-free, multi-component reactions. A one-pot, three-component procedure for synthesizing dihydropyridopyrimidine and dihydropyrazolopyridine hybrids bearing a quinoline fragment was developed using microwave irradiation. The reaction of a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF under microwave heating at 130 °C yielded the desired product in 82% yield in just 8 minutes. In contrast, conventional heating at reflux took 20 hours to achieve a mere 38% yield. These examples underscore the advantages of microwave-assisted synthesis in creating quinoline-based structures efficiently and sustainably.

Table 6: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Dihydropyridopyrimidine

Entry Method Solvent Temperature (°C) Time Yield (%)
1 Conventional Heating EtOH Reflux 20 h 25
2 Conventional Heating DMF Reflux 20 h 38
3 Microwave Irradiation DMF 100 8 min 55
4 Microwave Irradiation DMF 120 8 min 73
5 Microwave Irradiation DMF 130 8 min 82

Ultrasound-Assisted Synthesis

The application of alternative energy sources, such as ultrasound irradiation, represents a significant advancement in the synthesis of heterocyclic compounds, including quinoline derivatives. researchgate.net This technique, often referred to as sonochemistry, utilizes acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates and efficiencies. nih.govresearchgate.net

The primary benefits of ultrasound-assisted synthesis in the context of heterocyclic chemistry include substantially reduced reaction times, increased product yields, and milder reaction conditions compared to conventional thermal methods. nih.govrsc.org For instance, in the synthesis of hybrid quinoline-imidazole derivatives, the use of ultrasound was shown to decrease reaction times from 720–960 minutes under conventional heating to just 150–180 minutes. rsc.org This acceleration is attributed to the enhanced mass transfer and rapid energy input provided by sonication. researchgate.net

Furthermore, ultrasound-assisted methods are considered a green chemistry approach due to their energy efficiency and often cleaner reaction profiles with fewer side products. nih.govresearchgate.net While specific examples detailing the synthesis of this compound using this method are not extensively documented, the principles and demonstrated advantages in the synthesis of related quinoline and N-heterocyclic structures suggest its high potential for the efficient and environmentally benign production of this compound and its derivatives. nih.govnih.gov

One-Pot Reaction Protocols

One-pot multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from simple precursors in a single synthetic operation. nih.govnih.gov These protocols are highly valued for their efficiency, atom economy, and ability to shorten synthetic sequences, which is crucial for building libraries of structurally diverse compounds. nih.govorganic-chemistry.org

For the synthesis of the core structure related to this compound, particularly tetrahydroquinoline derivatives, the aza-Diels-Alder reaction, also known as the Povarov reaction, is a prominent one-pot strategy. researchgate.net This [4+2] cycloaddition typically involves the reaction of an arylamine, an aldehyde, and an activated alkene. researchgate.net The use of catalysts like indium(III) chloride (InCl₃) can facilitate this reaction smoothly, leading to excellent yields of tetrahydroquinoline derivatives. researchgate.net Another relevant MCR is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, and has been used to prepare N-Mannich bases of tetrahydroquinoline. nih.gov

These one-pot strategies exemplify efficient pathways to access the saturated carbocyclic portion of the quinolinone system, which are valuable intermediates for further transformations into this compound derivatives.

Table 1: Examples of One-Pot Synthesis of Tetrahydroquinoline Derivatives This table is interactive. You can sort and filter the data.

Product Reactants Catalyst/Conditions Yield (%) Reference
2,4-Diphenyl-1,2,3,4-tetrahydroquinoline Aniline, Benzaldehyde, Cyclopentadiene InCl₃, rt, 3h 90 researchgate.net
2-(4-Chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinoline Aniline, 4-Chlorobenzaldehyde, Cyclopentadiene InCl₃, rt, 3.5h 92 researchgate.net
2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinoline Aniline, 4-Nitrobenzaldehyde, Cyclopentadiene InCl₃, rt, 2.5h 95 researchgate.net
1-((4-acetylphenyl)amino)methyl)-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline, Formaldehyde, 4-Aminoacetophenone EtOH, HCl (cat.), reflux, 5-7h - nih.gov
1-((4-nitrophenyl)amino)methyl)-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline, Formaldehyde, 4-Nitroaniline EtOH, HCl (cat.), reflux, 5-7h - nih.gov

Regioselective Synthesis and Functionalization Strategies

The ability to selectively introduce functional groups at specific positions of the quinoline ring is crucial for the development of novel compounds. Regioselective synthesis and functionalization strategies enable precise control over the molecular architecture, which is essential for structure-activity relationship studies.

Regioselective Silylation

Regioselective C-H silylation of heteroarenes provides valuable synthetic intermediates that can be further elaborated into a variety of functional groups. nih.govresearchgate.net For the quinoline ring system, a UV-promoted hydrosilylation using triethylsilane has been shown to yield silylated products with high regioselectivity. nih.gov This method is notable for its operational simplicity and tolerance of various functional groups on the quinoline core. nih.gov

The mechanism is believed to proceed through a stepwise hydrogen atom transfer (HAT) and radical recombination. nih.gov Studies indicate that for quinolines, the reaction primarily yields C6- and C7-silylated dihydroquinoline products as the major regioisomers. nih.gov The reaction's regioselectivity is influenced by the electronic properties of the quinoline ring, with the initial radical being generated at the electron-deficient C5 position. nih.gov Subsequent derivatization of the silylated intermediates allows for the introduction of diverse substituents at specific positions of the quinoline scaffold. nih.gov

Table 2: Examples of Regioselective Hydrosilylation of Substituted Quinolines This table is interactive. You can sort and filter the data.

Quinoline Substrate Silylating Agent Product (Major Regioisomer) Yield (%) Reference
Quinoline Triethylsilane 6-Triethylsilyl-1,2-dihydroquinoline 89 nih.gov
6-Methylquinoline Triethylsilane 6-Methyl-8-triethylsilyl-1,8-dihydroquinoline 82 nih.gov
6-Fluoroquinoline Triethylsilane 6-Fluoro-8-triethylsilyl-1,8-dihydroquinoline 85 nih.gov
7-Chloroquinoline Triethylsilane 7-Chloro-5-triethylsilyl-5,8-dihydroquinoline 87 nih.gov
5-Bromoquinoline Triethylsilane 5-Bromo-8-triethylsilyl-1,8-dihydroquinoline 88 nih.gov

Functionalization through Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org The reactivity and regioselectivity of SEAr on the quinoline nucleus are governed by the electronic properties of its two fused rings. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles. imperial.ac.uk This deactivation is significantly enhanced under acidic conditions (e.g., during nitration or sulfonation), where the nitrogen atom becomes protonated, forming a quinolinium ion. stackexchange.com

Consequently, electrophilic attack preferentially occurs on the benzenoid ring. imperial.ac.ukreddit.com In the parent quinoline molecule, substitution happens mainly at the C5 and C8 positions. stackexchange.comiust.ac.ir

For the this compound system, the analysis is more complex. The pyridinone ring remains highly deactivated. In the benzenoid ring, the C5-carbonyl group acts as a deactivating and meta-directing substituent. wikipedia.org Therefore, incoming electrophiles are directed away from the C6 and C8 positions and preferentially towards the C7 position. Studies on the nitration of N-protected 1,2,3,4-tetrahydroquinolines support this, showing that substitution occurs at the 6- and 7-positions of the benzenoid ring, with the ratio depending on the protecting group and reaction conditions. researchgate.netcdnsciencepub.com For example, nitration of N-acetyl-1,2,3,4-tetrahydroquinoline yields a mixture of the 6-nitro and 7-nitro derivatives. cdnsciencepub.com This highlights that precise control of regioselectivity in the electrophilic functionalization of the this compound core is a nuanced but achievable goal.

Table 3: Regioselectivity in the Nitration of N-Protected Tetrahydroquinoline This table is interactive. You can sort and filter the data.

Substrate Nitrating Agent/Conditions Product(s) Yield (%) Reference
N-Acetyl-1,2,3,4-tetrahydroquinoline HNO₃/H₂SO₄ 6-Nitro- and 7-Nitro-derivatives (2:1 ratio) - cdnsciencepub.com
N-Benzoyl-1,2,3,4-tetrahydroquinoline HNO₃/Ac₂O, 0°C 7-Nitro-derivative - researchgate.net
N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline HNO₃/TFA, -25°C 7-Nitro-derivative 75 researchgate.net
N-Tosyl-1,2,3,4-tetrahydroquinoline HNO₃/TFA, 0°C 6-Nitro-derivative 60 researchgate.net

Reactivity and Reaction Mechanisms of 1h Quinolin 5 One Derivatives

General Reactivity Profiles of Quinolinone Systems

Quinoline (B57606) and its derivatives, including quinolinones, are known to participate in both electrophilic and nucleophilic substitution reactions, reflecting their aromatic nature and the presence of the nitrogen atom. The reactivity can be compared to that of benzene (B151609) and pyridine (B92270). The presence of the carbonyl group in quinolinones introduces additional reactive sites and influences the electron distribution within the bicyclic system. For instance, the carbonyl group can undergo typical ketone reactions, while the surrounding carbons can exhibit altered reactivity towards electrophilic or nucleophilic attack depending on their position relative to the nitrogen and oxygen atoms. Quinolin-5(1H)-one is also known as 5-hydroxyquinoline (B119867) and is commonly used in certain chemical reactions and biological research.

Substitution and Functionalization Reactions

Quinolinone systems are amenable to various substitution and functionalization reactions, allowing for the introduction of diverse substituents onto the core structure. These reactions can occur on either the carbocyclic or the heterocyclic ring, with regioselectivity often dictated by the reaction conditions and the presence of existing substituents.

Halogenation Reactions (e.g., Bromination)

Halogenation is a common method for functionalizing aromatic systems, and quinolinone derivatives are no exception. Studies on the bromination of quinolin-4(1H)-ones have shown that the regioselectivity of the reaction is influenced by the nature and position of substituents on the heterocycle. For example, bromination of 2-methylquinolin-4(1H)-ones can occur on the methyl group at C2 or on the C3 and C6 positions of the quinoline ring, depending on the substituent at C3. In the case of 3-benzyl-2-methylquinolin-4(1H)-one, bromination selectively takes place on the methyl group at the C2 position, yielding 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one.

Bromination of 8-substituted quinolines has also been investigated, demonstrating that mono-bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can yield mixtures of mono- and dibromo derivatives, while 8-methoxyquinoline (B1362559) primarily furnishes the 5-bromo derivative. These reactions can be carried out using reagents like molecular bromine or N-bromosuccinimide (NBS) in various solvents such as glacial acetic acid or chloroform.

Mannich and Retro-Mannich Reactions

The Mannich reaction, a versatile tool for C-C bond formation, has been applied to quinolinone systems. Studies on 2-aminoquinolin-4(1H)-one demonstrate its ability to act as both a carbon and nitrogen nucleophile in Mannich-type reactions. Reaction with primary or secondary amines and paraformaldehyde can lead to the formation of Mannich products. For instance, the reaction of 2-aminoquinolin-4(1H)-one with secondary amines in N,N-dimethylformamide can yield expected Mannich products along with by-products such as 3,3'-methylenebis(2-aminoquinolin-4(1H)-one). The reaction with primary amines can result in the formation of pyrimido[4,5-b]quinolin-5-ones. The mechanism involves the formation of an iminium salt intermediate.

Mannich reaction products derived from aminoquinolinones can be thermally unstable and undergo retro-Mannich reactions, leading to the formation of dimeric or trimeric quinolinone derivatives, potentially via reactive methylene (B1212753) species. This retro-Mannich reactivity can be utilized in reactions with nucleophiles like indole (B1671886) and thiophenole to form corresponding conjugates.

Cycloaddition Reactions (e.g., Triazole Formation)

Cycloaddition reactions provide a powerful route to construct new ring systems fused to the quinoline core or attached via a linker. The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a prominent example, particularly the copper(I)-catalyzed version (CuAAC), which is widely used to form 1,4-disubstituted 1,2,3-triazoles. While direct examples involving 1H-quinolin-5-one were not specifically found, quinoline derivatives have been successfully utilized in such cycloaddition reactions to synthesize triazole-containing hybrid molecules. For instance, the synthesis of triazole-tethered quinine-chalcone hybrids has been reported using CuAAC chemistry. The formation of 1,2,3-triazoles from 4-azido-7-chloroquinoline and malononitrile (B47326) via a base-catalyzed 1,3-dipolar cycloaddition further illustrates the applicability of this reaction to quinoline systems. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative route, providing access to 1,5-disubstituted 1,2,3-triazoles.

Ring-Opening and Cleavage Mechanisms (e.g., Isoxazolone Ring Cleavage)

Ring-opening reactions can occur in fused ring systems containing the quinoline core or in substituents attached to it. While a specific example of isoxazolone ring cleavage directly involving a this compound derivative was not prominently found, the cleavage of isoxazole (B147169) rings fused to quinoline scaffolds has been reported. For example, isoxazole rings fused to benzimidazo[1,2-a]quinoline (B3368101) scaffolds can undergo Fe-catalyzed reductive cleavage, leading to the formation of other fused heteropolycyclic compounds. Isoxazoles in general are known to be potential candidates for ring cleavage due to the weaker nitrogen-oxygen bond. Ring-opening reactions have also been discussed in the context of synthesizing quinoline derivatives from other heterocyclic precursors, such as the cleavage of the isatin (B1672199) C-N bond followed by ring expansion in the synthesis of isoxazole-fused quinoline scaffolds.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions are key transformations for constructing complex polycyclic structures incorporating the quinoline framework. Various strategies have been developed for the synthesis of quinoline and quinolinone derivatives through intramolecular cyclization. For instance, the synthesis of indolo[1,2-a]quinolin-5(6H)-ones has been achieved through a gold-catalyzed oxidation followed by an acid-promoted intramolecular cyclization. This reaction involves the cyclization at the indole C2 position.

Theoretical and Computational Studies of 1h Quinolin 5 One

Quantum Chemical Calculations

Quantum chemical calculations, primarily utilizing DFT, are widely applied to explore the molecular characteristics of quinoline-based compounds. This approach allows for the theoretical prediction and analysis of various properties that are crucial for understanding their chemical behavior and potential applications.

Density Functional Theory (DFT) Applications

DFT is a robust method employed to study diverse aspects of quinolinone chemistry, including tautomerism, electronic structure, molecular properties, reactivity, and solvent effects. Studies on related compounds illustrate the depth of analysis possible with this computational technique.

Tautomerism is a significant characteristic of hydroxyquinolines and quinolinones, involving the interconversion between different isomeric forms through proton transfer. Research on 5-hydroxyquinoline (B119867), a closely related structure, indicates its capacity for tautomerism, including conversion to quinolin-5(6H)-one and quinolin-5(8H)-one forms. These transformations have been investigated using computational methods like TD-DFT researchgate.net. Theoretical studies on other quinolinone isomers, such as quinolin-4-one scirp.orgnuph.edu.ua and derivatives of quinolin-2-one nih.gov, also employ DFT to explore tautomeric preferences, relative stabilities of tautomers, and the energy barriers associated with proton transfer. These studies highlight the influence of intramolecular interactions, substituents, and solvent effects on the tautomeric equilibrium nuph.edu.uamdpi.comnih.gov.

DFT is instrumental in analyzing the electronic structure of molecules, particularly the frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), provide valuable information regarding a molecule's electronic transitions, chemical reactivity, and kinetic stability scirp.orgijcce.ac.irugm.ac.idresearchgate.netniscpr.res.in. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability scirp.orgugm.ac.idresearchgate.net.

Furthermore, DFT calculations allow for the determination of global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), global softness (S), and electrophilicity index (ω) scirp.orgijcce.ac.irugm.ac.idresearchgate.netniscpr.res.inekb.egdergipark.org.trresearchgate.netnih.govrsc.org. These descriptors aid in predicting a molecule's behavior in chemical reactions scirp.orgekb.egdergipark.org.trresearchgate.netnih.govrsc.org. For instance, a low hardness value indicates a soft and reactive molecule ijcce.ac.ir. Studies on various quinolinone derivatives utilize these descriptors to understand and predict their reactivity profiles scirp.orgekb.egdergipark.org.trresearchgate.netnih.govrsc.org.

The following table presents representative data illustrating HOMO and LUMO energies and the energy gap calculated using DFT for different tautomers of a quinolin-4-one derivative in the gas phase and in a solvent, as reported in one study scirp.org. This exemplifies the type of electronic structure information obtained through DFT analysis of quinolinone systems.

Tautomer FormMediumE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
KetoneGas Phase-6.42-1.984.44
EnolGas Phase-5.58-2.453.13
KetoneDMF-6.55-2.124.43
EnolDMF-5.71-2.593.12

Note: Data adapted from a study on quinolin-4-one derivatives and is illustrative of DFT output for quinolinone systems, not specific to 1H-quinolin-5-one. scirp.org

DFT calculations are also employed to predict various molecular properties and identify reactive sites within a molecule. The dipole moment, a measure of molecular polarity, is a property frequently computed using DFT ijcce.ac.irniscpr.res.inekb.egdergipark.org.trresearchgate.netnih.govmdpi.com. Understanding the dipole moment is important for predicting intermolecular interactions and solvation behavior.

Reactivity predictions are often made using analyses based on frontier molecular orbital theory and Fukui functions scirp.orgijcce.ac.irresearchgate.netniscpr.res.inrsc.orgajchem-b.comresearchgate.net. Fukui functions help identify regions within a molecule that are prone to electrophilic or nucleophilic attack scirp.orgijcce.ac.irrsc.orgresearchgate.net. Studies on quinolinone derivatives have utilized these methods to understand reaction mechanisms and predict preferred sites for chemical reactions scirp.orgijcce.ac.irrsc.orgresearchgate.net. For example, calculations on a quinolin-4-one derivative identified specific carbon atoms as electrophilic sites based on Fukui function values scirp.org.

The surrounding solvent can significantly influence the photophysical properties, such as absorption and emission spectra, of organic molecules. DFT and time-dependent DFT (TD-DFT) calculations are used to model these solvent effects, often employing continuum solvation models researchgate.netnuph.edu.uanih.govmdpi.comacs.orgnih.govunesp.br. Studies on various quinoline (B57606) derivatives have shown that solvent polarity can induce notable shifts in absorption and emission maxima, a phenomenon known as solvatochromism researchgate.netmdpi.comacs.orgnih.govunesp.br. Computational studies help to rationalize these experimental observations by analyzing changes in molecular electronic structure and dipole moments upon excitation in different solvent environments mdpi.comacs.org. While a study on a benzo[h]quinolin-10-ol derivative found only slight solvent polarity dependent shifts mdpi.com, other quinoline systems exhibit strong solvatofluorochromism, which can be explained by ICT and TICT behaviors investigated through DFT acs.org.

Adsorption and Interaction Studies

Computational methods, including DFT and molecular dynamics simulations, are applied to study the adsorption and interaction of molecules with surfaces. Although specific studies on the adsorption of this compound were not prominently found in the provided results, research on other quinoline derivatives demonstrates the utility of these methods in this area, particularly in the context of corrosion inhibition on metal surfaces ajchem-b.comresearchgate.nettandfonline.comresearchgate.netnajah.edu.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools used to investigate the structural and dynamic properties of molecules. For quinolinone derivatives, these methods can help predict stable conformations, analyze flexibility, and simulate interactions with other molecules or biological targets.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to observe the time-dependent behavior of molecular systems. This technique provides insights into the stability of molecular structures and complexes, conformational changes, and the nature of interactions over time. While specific MD simulations for this compound (CID 11815945) were not found in the search results, MD simulations have been applied to other quinoline derivatives to assess their stability and interactions with biological targets. For example, MD simulations were used to investigate quinoline derivatives as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. researchgate.net These simulations helped detect key intermolecular interactions and describe the dynamic behavior of the compounds within the enzyme's active site. researchgate.net MD simulations have also been used in the study of quinoline derivatives as antiviral agents, supporting the stability of ligand-protein complexes. doi.org Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RGyr), and hydrogen bond analysis are typically analyzed in MD simulations to understand the stability and dynamics of the complexes. doi.org

Molecular Docking Studies (Ligand-Receptor Interactions)

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand to a receptor and estimate the binding affinity. This is particularly useful in drug discovery for screening potential drug candidates. Molecular docking studies have been performed on various quinoline derivatives to understand their interactions with different protein targets. For instance, molecular docking was used to study the binding modes of a quinoline derivative (5-((1H-imidazol-1-yl)methyl)quinolin-8-ol) with COVID-19 receptors, suggesting its potential as an antiviral agent. nih.gov Docking studies have also been employed in the design and evaluation of quinoline derivatives as potential antimalarial drugs, predicting their binding interactions with relevant protein targets. ijprajournal.com In the context of quinolinone derivatives, molecular docking has been used to identify potential inhibitors by predicting their binding affinities and orientation within the binding site of proteins. nih.gov These studies often complement experimental findings and guide the synthesis of new compounds with improved binding characteristics. ijprajournal.comnih.gov

Active Site Homology Modeling

Active site homology modeling is a technique used to build a 3D model of a protein's active site when the experimental structure is not available, based on the known structure of a homologous protein. This modeled active site can then be used for molecular docking and further computational studies. Homology modeling has been utilized in the design of quinolin-2(1H)-one derivatives as inhibitors for targets like CDK5, where homology modeling between CDK5 and CDK2 was used to explore potential inhibitors. researchgate.netnih.gov This approach allows researchers to investigate the interactions of quinolinone derivatives with target proteins even in the absence of a directly determined protein structure. Homology modeling has also been applied to generate models of enzymes like Saccharomyces cerevisiae α-glucosidase to study the binding of quinoline-based inhibitors. researchgate.net

Conformational Analysis and Intermolecular Interactions

Understanding the conformational preferences of this compound and the intermolecular interactions it forms is crucial for predicting its behavior in different environments, including crystal packing and interactions with other molecules.

Hydrogen Bonding Analysis

Hydrogen bonding is a significant intermolecular interaction that influences the physical and chemical properties of compounds, including their crystal structure and interactions with biological systems. Analysis of hydrogen bonding in quinolinone derivatives has been performed using computational methods and supported by experimental techniques like X-ray diffraction. For instance, studies on quinoline derivatives have highlighted the role of C-H...O and N-H...O hydrogen bonds in stabilizing crystal structures. ias.ac.innih.gov Intramolecular hydrogen bonds can also play a role in defining the conformation of quinoline-containing molecules. nih.govmdpi.com Computational analysis, such as NBO and AIM analyses, can support the presence and characteristics of these hydrogen bonds. nih.gov Molecular dynamics simulations can also provide insights into the dynamics and persistence of hydrogen bonds in protein-ligand complexes involving quinoline derivatives. doi.org

Hirshfeld Surface Analysis

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11815945
2,3,4,6,7,8-hexahydro-1H-quinolin-5-one11815945
5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-11815945
2,4-diphenyl-4,6,7,8-tetrahydro-1H-quinolin-5-one14532695
6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-oneNot found in search results
(E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (NMQ)Not found in search results
(E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (CMQ)Not found in search results
5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1)Not found in search results
Acetylcholine (B1216132)187
Donepezil3152
Torin_149836027
Imiquimod3672
5-[10-[(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)amino]decylamino]-5,6,7,8-tetrahydro-1H-quinolin-2-oneNot found in search results
(+)-Carteolol12285397
5-Hydroxyquinoline11815945 (Synonym: Quinolin-5(1H)-one) medchemexpress.com
2-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)amino]benzoic acid71389465
4-(prop-2-yn-1-yloxy)quinolin-2(1H)-oneNot found in search results
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-oneNot found in search results
Ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetateNot found in search results
1H-pyrrolo[3,2-h]quinoline (PQ)Not found in search results
2-(2′-pyridyl)pyrrole (PP)Not found in search results
2-Chloro-3-(((naphthalen-2-ylmethylene)hydrazono)methyl)quinolineNot found in search results
N-((1H-Indol-3-yl)methylene)-1H-pyrazolo[3,4-b]quinolin-3-amineNot found in search results
2,3,4,4a,5,6-Hexahydro-1H-pyrido[1,2-a]quinoline13380222
Serotonin5208
3,4-dihydroquinolin-2(1H)-one1006-51-5 (Synonym: 1,2,3,4-Tetrahydroquinolin-2-one)

Computational chemistry and theoretical methods provide invaluable insights into the structural, energetic, and interaction profiles of chemical compounds such as this compound. These in silico approaches complement experimental studies by offering detailed molecular-level understanding, predicting properties, and guiding further research, particularly in areas like drug discovery and materials science.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques aimed at representing and studying the behavior of molecules. For this compound and its derivatives, these methods are instrumental in exploring stable conformations, dynamic behavior, and interactions with other molecules or biological targets.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful tools for investigating the time-dependent evolution of molecular systems. They provide dynamic insights into the stability of molecules and their complexes, conformational transitions, and the nature of intermolecular interactions over simulation time. While direct MD simulations specifically on this compound (CID 11815945) were not prominently featured in the search results, MD simulations have been extensively applied to various quinoline derivatives to assess their dynamic behavior and interactions with biological macromolecules. For instance, MD simulations were employed to evaluate quinoline derivatives as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net These simulations successfully identified key intermolecular interactions and characterized the distinct dynamic behavior of different quinoline species within the enzyme's active site. researchgate.net Furthermore, MD simulations have been utilized in studies of quinoline derivatives with antiviral properties, providing support for the stability of the complexes formed between the ligands and target proteins. doi.org Typical parameters analyzed in MD simulations to understand the stability and dynamics of such complexes include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RGyr), and detailed hydrogen bond analysis. doi.org

Molecular Docking Studies (Ligand-Receptor Interactions)

Molecular docking is a widely used computational technique to predict the binding pose and affinity of a ligand within the binding site of a receptor. This method is particularly valuable in the initial stages of drug discovery for screening large libraries of compounds. Molecular docking studies have been conducted on numerous quinoline and quinolinone derivatives to understand their potential interactions with various protein targets. For example, molecular docking was applied to investigate the binding modes of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, a quinoline derivative, with COVID-19 receptors, suggesting its potential as an antiviral candidate. nih.gov Docking studies have also been instrumental in the design and evaluation of quinoline derivatives as potential antimalarial agents, predicting their favorable binding interactions with relevant protein targets. ijprajournal.com In the context of quinolinone derivatives, molecular docking has been used to identify potential inhibitors by predicting their binding affinities and optimal orientations within the active sites of target proteins. nih.gov These computational predictions often serve to validate experimental findings and guide the synthesis of novel compounds with enhanced binding characteristics. ijprajournal.comnih.gov

Active Site Homology Modeling

Active site homology modeling is a technique used to construct a three-dimensional model of a protein's active site when its experimental structure is unavailable. This is achieved by leveraging the known structure of a homologous protein. The resulting modeled active site can then be used for subsequent computational studies, such as molecular docking. Homology modeling has been employed in the design of quinolin-2(1H)-one derivatives as inhibitors for various protein targets, including CDK5. researchgate.netnih.gov In such studies, homology modeling between CDK5 and a related kinase like CDK2 was utilized to explore potential binding sites and design inhibitory molecules. researchgate.netnih.gov This approach is crucial for studying the interactions of quinolinone derivatives with target proteins for which experimental structural data is limited. Homology modeling has also been applied to generate models of enzymes, such as Saccharomyces cerevisiae α-glucosidase, to facilitate the study of binding interactions with quinoline-based inhibitors. researchgate.net

Conformational Analysis and Intermolecular Interactions

A thorough understanding of the preferred conformations of this compound and the various intermolecular interactions it participates in is fundamental to predicting its behavior in different environments, including its crystal packing and interactions with other molecules.

Hydrogen Bonding Analysis

Hydrogen bonding is a critical intermolecular force that significantly influences the physical and chemical properties of compounds, including their crystal structure, solubility, and interactions with biological systems. The analysis of hydrogen bonding in quinolinone derivatives has been performed using computational methods, often corroborated by experimental techniques like X-ray diffraction. Studies on various quinoline and quinolinone structures have highlighted the important role of C-H...O and N-H...O hydrogen bonds in stabilizing crystal lattices. ias.ac.innih.gov Intramolecular hydrogen bonds can also play a significant role in defining the specific conformation adopted by quinoline-containing molecules. nih.govmdpi.com Computational analyses, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories, can provide detailed insights into the nature and strength of these hydrogen bonds. nih.gov Furthermore, molecular dynamics simulations can offer dynamic perspectives on the formation, breaking, and persistence of hydrogen bonds in protein-ligand complexes involving quinoline derivatives over time. doi.org

Structure Activity Relationship Sar Studies of 1h Quinolin 5 One Derivatives

Identification of Core Pharmacophores

The quinoline (B57606) nucleus itself is recognized as a privileged scaffold and a core pharmacophore in the design of numerous biologically active molecules rsc.orgresearchgate.net. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure researchgate.netmdpi.com. In the context of quinoline derivatives, the fused bicyclic system, including the nitrogen atom and the aromatic rings, contributes significantly to the pharmacophoric features. Studies on various quinoline-based compounds have identified features such as hydrogen bond acceptors (like the nitrogen atom or carbonyl oxygens in quinolinones), hydrogen bond donors (like hydroxyl or amino groups), hydrophobic regions associated with the aromatic rings, and aromatic ring features themselves as critical for interaction with biological targets nih.govnih.govdovepress.com. For quinolinone derivatives, the presence of the carbonyl group introduces an additional hydrogen bond acceptor site that can play a crucial role in binding interactions. Pharmacophore modeling studies on quinoline-based compounds targeting enzymes like α-glucosidase have highlighted the importance of features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings for inhibitory activity nih.gov.

Elucidation of Structural Modulations on Biological Activity

Structural modifications to the quinoline scaffold, including substitution patterns and the nature of the substituents, can significantly influence biological activity orientjchem.orgmdpi.com. These modulations can affect factors such as target binding affinity, pharmacokinetic properties, and metabolic stability. Studies on various quinoline and quinolinone derivatives have demonstrated that even minor structural changes can lead to substantial differences in biological outcomes mdpi.com.

Impact of Substituent Position and Nature

The position and electronic nature of substituents on the quinoline or quinolinone ring are critical determinants of biological activity orientjchem.orgdoi.orgresearchgate.netmdpi.comrsc.orgacs.org. Different positions on the bicyclic system offer distinct environments for substitution, and the addition of electron-donating or electron-withdrawing groups can alter the electron distribution of the core scaffold, affecting its interaction with biological targets rsc.orgacs.org.

For instance, SAR studies on quinoline-based antimalarial drugs have shown the importance of a basic nitrogen atom and the presence of halogen atoms for enhanced activity orientjchem.org. In the context of anticancer activity of quinoline derivatives, hydroxyl or methoxy (B1213986) groups at position 7 and substituents at position 4 have been shown to enhance antitumor activity orientjchem.org. Studies on 8-hydroxyquinolines have also investigated the impact of substituents on antiviral and antibacterial activities, noting that lipophilicity and electronic properties are important parameters mdpi.com. For certain enzyme inhibitors like antifungal agents targeting NMT, substitution at the 6-position of the quinoline ring with groups like methyl, methoxy, chlorine, and fluorine resulted in more potent activity compared to substitution at the 7- and 8-positions doi.org.

Role of Nitrogen Atom Position within Fused Ring Systems

The position of the nitrogen atom within fused ring systems significantly impacts the chemical and biological properties of the compound rsc.org. Comparing quinoline (benzo[b]pyridine, nitrogen at position 1) with isoquinoline (B145761) (benzo[c]pyridine, nitrogen at position 2) illustrates this point; these isomers exhibit different reactivity and pharmacological profiles rsc.org. In the context of quinolinone isomers (e.g., quinolin-2-one, quinolin-4-one, quinolin-5-one, etc.), the position of both the nitrogen and the carbonyl group, and thus the relative position of the nitrogen within the fused system compared to the carbonyl, will influence the electronic distribution, basicity of the nitrogen, and potential hydrogen bonding interactions, thereby affecting target binding and activity. Studies on fused quinoline systems, such as imidazo[4,5-c]quinolines, where the nitrogen atoms are part of the fused imidazole (B134444) ring, demonstrate how the arrangement of nitrogen atoms within the larger scaffold influences biological activities, including receptor modulation acs.orgdntb.gov.ua.

SAR in Enzyme Inhibition

Quinoline derivatives and related quinolinone structures have been explored for their ability to inhibit various enzymes doi.orgnih.govacs.orgnih.govnih.gov. SAR studies in this area aim to identify the structural features that contribute to potent and selective enzyme inhibition.

Examples from the literature include studies on:

D-amino acid oxidase (DAAO): 3-Hydroxyquinolin-2(1H)-one was identified as a potent inhibitor of human DAAO, and SAR studies revealed the importance of the substitution pattern for activity acs.org.

α-glucosidase and α-amylase: Quinoline-based Schiff bases and quinoline-1,3,4-oxadiazole conjugates have shown inhibitory potential against these enzymes, with SAR studies highlighting the influence of attached aromatic and heteroaromatic systems and the nature of linkers between the quinoline core and other moieties nih.govnih.gov.

Nitric oxide synthase (iNOS): Quinolinone derivatives have been identified as novel iNOS dimerization inhibitors, and SAR studies have guided the development of potent and selective compounds nih.gov.

Matrix metalloproteinases (MMPs): 8-Hydroxyquinolines have shown activity as MMP-2 inhibitors, with SAR indicating that substitution on the aromatic ring at position 7 is important for activity doi.org.

These studies demonstrate that the specific requirements for enzyme inhibition vary depending on the target enzyme, but generally involve the appropriate presentation of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic systems to interact with the enzyme's active site or allosteric sites.

SAR in Receptor Modulation (e.g., Adenosine (B11128) Receptors)

Quinoline derivatives, particularly fused systems like imidazo[4,5-c]quinolines, have been investigated for their activity as modulators of various receptors, including adenosine receptors nih.govnih.govresearchgate.netacs.org. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that are important therapeutic targets guidetopharmacology.orgmedchemexpress.com.

SAR studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric enhancers of the A3 adenosine receptor (A3AR) have shown that structural modifications at the 4-amino and 2 positions of the imidazoquinoline scaffold are crucial for activity nih.govnih.gov. These studies have identified derivatives that can potentiate the efficacy of A3AR agonists and decrease agonist dissociation rates nih.govnih.gov. The structural requirements for allosteric enhancement were found to be distinct from those for inhibiting orthosteric binding nih.gov. Further studies have explored the impact of different substituents, such as large alkyl, cycloalkyl, and bicycloalkyl groups at the 2-position, on A3AR positive allosteric modulation researchgate.netacs.org. These findings suggest that specific regions of the fused quinoline scaffold and the nature of substituents are critical for productive interactions with the allosteric binding site of the A3AR.

SAR in Anti-Infective Activities

Pharmacological Activities of 1h Quinolin 5 One and Its Derivatives Mechanistic Research

Enzyme Inhibition Studies

Quinoline-based compounds have demonstrated inhibitory effects on diverse enzymes, including those involved in cell cycle regulation, metabolic processes, DNA modification and repair, and viral replication.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK5)

Cyclin-dependent kinase 5 (CDK5) is an atypical member of the CDK family involved in various cellular processes, particularly in the central nervous system genecards.org. While CDK5 does not directly control the cell cycle in the same manner as other CDKs, it plays roles in neuronal function and has been implicated in certain diseases genecards.orgrcsb.org. Research has explored compounds that modulate CDK5 activity or its interactions. For instance, a small molecule identified from the PubChem database, NS-0011 (PubChem CID: 25104471), was found to disrupt the association of CDK5 with its nuclear export facilitator, leading to the accumulation of CDK5 in the nucleus and inhibiting gastric cancer cell growth medrxiv.orgresearchgate.net. This highlights that compounds, including those potentially with a quinoline (B57606) scaffold or related structures, can modulate CDK5 function through specific interaction mechanisms. Another study mentions triazolopyrimidine compounds, a different structural class, as inhibitors of kinases including CDK2 and CDK5 synquestlabs.com. While direct studies on the inhibition of CDK5 by 1H-quinolin-5-one or simple quinolinone derivatives were not prominently found in the search results, the broader investigation into kinase inhibition by related heterocyclic structures suggests potential for this area of research.

Carbonic Anhydrase (CA) Isoform-Specific Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water into bicarbonate and protons. They are involved in a wide range of physiological processes. Studies have shown that substituted quinoline derivatives can act as effective inhibitors of human carbonic anhydrase I (hCA I) and human carbonic anhydrase II (hCA II) isoforms nih.gov.

Research has reported Ki values for the inhibition of hCA I and hCA II by various quinoline derivatives. For hCA I, Ki values ranged from 46.04 to 956.82 nM, while for hCA II, the range was 54.95 to 976.93 nM nih.gov. Molecular docking studies have been employed to investigate the binding modes and interaction energies of these quinoline derivatives with the active sites of hCA I and hCA II nih.gov. These findings indicate that modifications to the quinoline scaffold can lead to potent inhibition of specific CA isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Quinoline Derivatives

Compound ClassTarget IsoformKi Range (nM)Reference
Substituted QuinolineshCA I46.04 - 956.82 nih.gov
Substituted QuinolineshCA II54.95 - 976.93 nih.gov

(Note: This is a static representation of data. Interactive tables would allow sorting and filtering.)

DNA Methyltransferase Inhibition

DNA methyltransferases (DNMTs) are enzymes crucial for epigenetic regulation through the methylation of DNA, primarily at cytosine residues in CpG dinucleotides in mammals nih.govflybase.org. Aberrant DNA methylation patterns are associated with various diseases, including cancer nih.govflybase.org. Quinoline-based compounds have been identified as inhibitors of DNMTs.

Studies have shown that quinoline-based derivatives can inhibit human cytosine methyltransferase DNMT1, as well as bacterial adenine (B156593) methyltransferases such as Clostridioides difficile CamA and Caulobacter crescentus CcrM nih.govnih.govnih.gov. Six out of fifteen tested quinoline derivatives demonstrated low micromolar inhibitory effects on human DNMT1 and the bacterial methyltransferases nih.govnih.gov. For instance, compounds with additions like a methylamine (B109427) or methylpiperazine moiety showed similar low micromolar inhibitory potency against both human DNMT1 and C. difficile CamA nih.gov.

The mechanism of inhibition for some quinoline derivatives involves intercalation into DNA. Compounds like 9 and 11 were found to specifically intercalate into CamA-bound DNA via the minor groove, adjacent to the target adenine nih.govnih.gov. This intercalation can lead to a substantial conformational shift, moving the catalytic domain away from the DNA nih.govnih.gov. This represents a mechanism of DNMT inhibition by non-nucleotide compounds through the intercalation of enzyme-bound DNA nih.govnih.gov.

Table 2: Inhibitory Potency of Quinoline Derivatives against DNA Methyltransferases

Compound ClassTarget EnzymeIC50 Range (µM)MechanismReference
Quinoline DerivativesHuman DNMT11.9 - 3.5DNA Intercalation nih.govnih.gov
Quinoline DerivativesC. difficile CamA2 - 4DNA Intercalation nih.govnih.gov
Quinoline DerivativesC. crescentus CcrMLow micromolarNot specified in ref. nih.govnih.gov

(Note: This is a static representation of data. Interactive tables would allow sorting and filtering.)

A quinoline-based DNA methyltransferase inhibitor, MC3343, has been investigated as a potential adjuvant in osteosarcoma therapy, demonstrating inhibition of DNMT activity and expression in cancer cells flybase.orgopenaccesspub.org.

DNA Polymerase and Glycosylase Inhibition

Beyond DNA methyltransferases, quinoline-based derivatives have also shown inhibitory activity against other enzymes that act on DNA, including various DNA and RNA polymerases and base excision repair (BER) DNA glycosylases nih.govnih.govnih.gov.

BER DNA glycosylases are crucial for initiating the repair of damaged DNA bases researchgate.net. Studies have indicated that quinoline-based analogs can inhibit glycosylases such as MBD4, TDG, MYH, and UDG nih.gov. These glycosylases typically employ a base-flipping mechanism for excising bases nih.gov. The inhibitory activity of quinoline derivatives against these enzymes suggests a broad spectrum of activity against DNA-acting proteins nih.gov.

While specific IC50 or Ki values for the inhibition of individual DNA polymerases or glycosylases by this compound derivatives were not extensively detailed in the search results, the reported inhibitory effects indicate a potential for these compounds to interfere with fundamental DNA processes nih.govnih.govnih.gov. The mechanism of action may involve interaction with the DNA substrate or direct interaction with the enzyme.

Acetylcholinesterase (AChE) and Alpha-Glucosidase Inhibition

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) and is a target for the treatment of neurodegenerative diseases like Alzheimer's disease medrxiv.orgnih.govroyalsocietypublishing.orgchemspider.comnih.govresearchgate.net. Alpha-glucosidase is an enzyme involved in carbohydrate metabolism, making it a target for managing conditions like type 2 diabetes mellitus ontosight.aifishersci.ca.

Substituted quinoline derivatives have been found to be effective inhibitors of both AChE and alpha-glucosidase nih.govontosight.ai. For AChE, reported Ki values for tested quinoline derivatives ranged from 5.51 to 155.22 nM nih.gov. Molecular docking studies have been performed to understand the binding modes of these compounds with AChE nih.govroyalsocietypublishing.org. Some quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety have been designed as multifunctional AChE inhibitors, with one compound showing potent inhibition of both electric eel AChE (eeAChE) and human AChE (hAChE) with IC50 values of 0.22 µM and 0.16 µM, respectively chemspider.com. Kinetic and molecular modeling studies suggested a mixed-type inhibition, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE chemspider.com.

Regarding alpha-glucosidase, a series of quinoline derivatives were identified as potent inhibitors with IC50 values ranging from 2.60 to 102.12 µM ontosight.ai. Several compounds exhibited significantly higher potency compared to the standard inhibitor acarbose (B1664774) (IC50 = 38.25 ± 0.12 µM) ontosight.ai. Molecular docking studies indicated that active compounds bind within the active site of alpha-glucosidase, with specific interactions involving amino acid residues ontosight.ai. Kinetic studies suggested a competitive inhibition mechanism against alpha-glucosidase for the selected compounds ontosight.ai.

Table 3: Inhibition of Acetylcholinesterase and Alpha-Glucosidase by Quinoline Derivatives

Compound ClassTarget EnzymeActivity MeasureValue RangeReference
Substituted QuinolinesAChEKi (nM)5.51 - 155.22 nih.gov
Quinolinone DerivativeseeAChEIC50 (µM)0.22 (for compound 4c) chemspider.com
Quinolinone DerivativeshAChEIC50 (µM)0.16 (for compound 4c) chemspider.com
Quinoline DerivativesAlpha-GlucosidaseIC50 (µM)2.60 - 102.12 ontosight.ai

(Note: This is a static representation of data. Interactive tables would allow sorting and filtering.)

HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the Human Immunodeficiency Virus type 1 (HIV-1), responsible for converting viral RNA into DNA openaccesspub.orgresearchgate.netekb.eg. It is a major target for antiretroviral drugs researchgate.netekb.eg. Inhibitors of HIV-1 RT are classified into nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) researchgate.netekb.eg. NNRTIs bind to a site distinct from the active site, causing allosteric inhibition researchgate.net.

While the search results did not provide direct evidence of this compound itself inhibiting HIV-1 RT, quinoline derivatives have been explored in the context of anti-HIV activity. Delavirdine (PubChem CID: 5625), a known NNRTI, is a non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1, though it is structurally distinct from simple quinolinones nih.gov. Some studies have investigated various natural compounds and their docking interactions with HIV-1 RT, including compounds with diverse structures openaccesspub.orgresearchgate.net.

Research on novel NNRTIs continues, with fragment-based approaches being used to identify compounds that bind to distinct sites on HIV-1 RT researchgate.net. While quinoline-based structures are a broad class, the specific inhibitory activity of this compound or its simple derivatives against HIV-1 RT was not detailed in the provided search results. However, the importance of the quinoline scaffold in medicinal chemistry suggests that derivatives could be investigated for this activity.

Tyrosine Kinase Inhibition

Research into the tyrosine kinase inhibitory potential of compounds related to this compound has identified certain tetrahydroquinolin-5-one derivatives as promising agents. Specifically, 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives have been evaluated for their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial targets in cancer therapy due to their involvement in cellular signaling pathways regulating growth, proliferation, and survival. nih.gov

Studies have shown that these tetrahydroquinolin-5(1H)-one derivatives can act as multi-targeting agents against several RTKs, including EGFR, HER-2, PDGFR-β, and VEGFR-2. nih.gov Mechanistic investigations suggest that the quinoline nucleus within these derivatives interacts with the ATP binding site of the kinases. This interaction is facilitated by the formation of hydrogen bonds with key amino acid residues and through pi-pi stacking interactions. nih.gov

Detailed research findings on specific derivatives highlight their inhibitory potency. For instance, compound 4j, a 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative, demonstrated notable inhibitory activity against HER-2 and PDGFR-β. nih.gov The half-maximal inhibitory concentration (IC50) values for compound 4j were reported as 0.17 × 10−3 µM against HER-2 and 0.07 × 10−3 µM against PDGFR-β. nih.gov These values compare favorably to the reference drug sorafenib, which showed IC50 values of 0.28 × 10−3 µM and 0.13 × 10−3 µM against HER-2 and PDGFR-β, respectively. nih.gov

Antimicrobial Research

The antimicrobial potential of this compound derivatives, particularly fused ring systems containing the tetrahydroquinolin-5-one core, has been explored, revealing activity against various microorganisms.

Antibacterial Mechanisms and Spectrum

Fused systems incorporating the tetrahydroquinolin-5-one structure have demonstrated antibacterial activity. For example, 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones have shown good antibacterial activity when compared to standard antibiotics. nih.gov However, specific details regarding the spectrum of bacterial strains inhibited or the underlying mechanisms of action were not elaborated upon in the provided information.

Antiviral Mechanisms and Target Exploration (e.g., SARS-CoV-2)

Based on the available search results, there is no direct information specifically detailing the antiviral mechanisms or target exploration of this compound or its tetrahydro derivatives, including against SARS-CoV-2. Research in this area appears to have focused on other quinoline or quinolinone isomers and their derivatives.

Antifungal Activities

Derivatives containing the tetrahydroquinolin-5-one core or related quinolone fused systems have exhibited antifungal properties. 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones have shown good antifungal activity in comparison to standard antibiotics. nih.gov

Further research on pyrimido[4,5-b]quinolone derivatives, which contain a quinolone fused system, has demonstrated antifungal activity against a spectrum of fungal strains, including Candida dubliniensis, C. albicans, C. tropicalis, and C. neoformans. brieflands.com Compound D13, a derivative within this class, exhibited potent antifungal activity with minimum inhibitory concentration 90% (MIC90) values ranging from 1-4 μg/mL against these Candida and Cryptococcus species. brieflands.com Molecular modeling studies suggest that the antifungal mechanism of these compounds may involve binding to the active site of CYP51, an enzyme crucial for fungal sterol biosynthesis. brieflands.com

Antimalarial and Antiprotozoal Activities

Based on the available search results, there is no direct information specifically detailing the antimalarial or antiprotozoal activities or mechanisms of this compound or its tetrahydro derivatives. Research in this area appears to have focused on other quinoline derivatives.

Modulation of Quorum Sensing in Bacterial Communities

Quorum sensing (QS) is a critical cell-to-cell communication system in bacteria that regulates gene expression in a density-dependent manner, influencing processes such as virulence factor production and biofilm formation ijpsonline.comnih.govfrontiersin.orgbiorxiv.org. Inhibiting QS is a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens like Pseudomonas aeruginosa ijpsonline.comnih.gov.

While the Pseudomonas quinolone signal (PQS), a key signaling molecule in P. aeruginosa QS, is a quinolin-4(1H)-one derivative (specifically, 2-heptyl-3-hydroxy-4(1H)-quinolone), and much research focuses on inhibiting this system ijpsonline.comnih.govfrontiersin.orgbiorxiv.org, direct evidence regarding the modulation of quorum sensing specifically by this compound or its tetrahydro derivatives in the provided search results is limited. Some studies indicate that compounds containing aminoquinolines may have inhibitory activities related to QS mdpi.com, and quinoline derivatives in general have been investigated as potential anti-QS compounds due to structural similarities to alkylquinolone autoinducers nih.gov. However, specific mechanistic details for this compound or its tetrahydro forms in this context are not prominently featured in the provided snippets.

Anticancer and Antiproliferative Investigations

Quinoline derivatives, including the tetrahydroquinolinone scaffold, have garnered significant attention for their potential anticancer and antiproliferative activities mdpi.comarabjchem.orgijrpr.comsrce.hrresearchgate.netnih.gov. These compounds can exert their effects through various mechanisms, including inducing apoptosis, modulating the cell cycle, inhibiting cell migration and angiogenesis, and targeting specific cancer cell lines and protein kinases like EGFR.

Apoptosis Induction and Cell Cycle Modulation

Several studies highlight the ability of tetrahydroquinolin-5(1H)-one derivatives to induce apoptosis and modulate the cell cycle in cancer cells researchgate.net. For instance, certain 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives have been shown to induce apoptotic effects and cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells researchgate.net. This cell cycle arrest prevents the mitotic cycle in these cells researchgate.net. Similarly, other tetrahydroquinolinone derivatives have been reported to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death via both intrinsic and extrinsic pathways in lung cancer cells fishersci.com. Quinoline-chalcone hybrids are also known to induce cell cycle arrest and apoptosis ijrpr.combenchchem.com. The induction of apoptosis often involves the activation of caspases and modulation of proteins like Bax and Bcl-2 chem960.com.

Inhibition of Cell Migration and Angiogenesis

Inhibition of cell migration and angiogenesis are crucial aspects of preventing cancer progression and metastasis. Quinoline derivatives have been reported to exhibit these inhibitory effects arabjchem.orgijrpr.com. While the provided snippets discuss the inhibition of cell migration and angiogenesis in the broader context of quinoline derivatives arabjchem.orgijrpr.com, and mention that agents binding to the colchicine (B1669291) site have also been reported to inhibit cell migration and motility tudublin.ie, specific detailed mechanisms directly linked to this compound or its tetrahydro derivatives in inhibiting cell migration and angiogenesis are not explicitly detailed in the search results. Angiogenesis is the formation of new blood vessels, a process essential for tumor growth and spread, and its inhibition is a therapeutic target rasayanjournal.co.innih.govniscpr.res.in.

Targeting Specific Cancer Cell Lines

Tetrahydroquinolin-5(1H)-one derivatives have demonstrated cytotoxic activity against various cancer cell lines mdpi.comsrce.hr. Notably, a new set of 4,6,7,8-tetrahydroquinolin-5(1H)-ones were designed and tested as cytotoxic agents against the breast cancer cell line (MCF-7) researchgate.net. Some of these derivatives exhibited potent cytotoxic activity with low IC50 values against MCF-7 cells researchgate.net.

Data on the cytotoxic activity of selected 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives against MCF-7 cells is presented below:

CompoundIC50 (µM)
4b0.002
4j0.004
4k0.004
4e0.003
Staurosporine (Reference)0.005

These derivatives also showed promising safety profiles against normal human WI38 cells researchgate.net. Other studies have investigated quinoline derivatives against cell lines such as hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and lung cancer (A549) ijrpr.comgrowingscience.com.

Potential as Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its overexpression in various cancers wikipedia.org. Inhibition of EGFR tyrosine kinase activity is a strategy for cancer treatment wikipedia.org. Quinoline derivatives, including certain quinolinones, have been explored as EGFR inhibitors wikipedia.org. Specifically, some 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives have been evaluated as multi-targeting agents against receptor tyrosine kinases, including EGFR researchgate.net. While compound 4j showed promising inhibitory activity against HER-2 and PDGFR-β, its specific inhibitory activity against EGFR was also evaluated researchgate.net. Other quinoline-based compounds and quinolinone derivatives, such as pyrano[3,2-c]-quinolin-5-one derivatives, have also shown potential as EGFR inhibitors.

Antioxidant Mechanisms

Quinoline derivatives, including those structurally related to this compound, have been investigated for their antioxidant properties mdpi.comchem960.com. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer.

Studies on the antioxidant activity of quinoline derivatives have employed various in vitro assays, such as DPPH radical scavenging, ABTS radical scavenging, superoxide (B77818) anion radical scavenging, total antioxidant capacity (TAC), total reducing power (TRP), and metal chelating activity mdpi.comnih.gov. Some quinolin-5-ylamine derivatives, structurally related to this compound, have shown DPPH radical scavenging activity. For instance, a quinolin-5-ylamine derivative with a methoxy (B1213986) group in the aromatic ring exhibited higher radical inhibition activity.

Data on the DPPH radical scavenging activity of selected quinolin-5-ylamine derivatives is presented below:

CompoundConcentration (µg/mL)DPPH Scavenging (%)
3c20058.0
3a200Weak
3b200Weak
5a200Weak
5b200Weak
5c200Weak
BHT (Standard)--

Other quinoline derivatives, including quinoline incorporated imidazole (B134444) derivatives, have also exhibited good antioxidant activity in DPPH assays. The antioxidant mechanisms can involve hydrogen donation, singlet oxygen radical quenching, and metal ion chelation. However, some studies on quinoline derivatives containing or not containing selenium found that thiol peroxidase-like activity, and DPPH and ABTS radical scavenging activities were not involved in their antioxidant mechanism against lipid peroxidation ijpsonline.comfrontiersin.org.

Receptor Modulation and Allosteric Effects (e.g., A3 Adenosine (B11128) Receptor)

Derivatives of the quinoline scaffold, particularly 1H-imidazo[4,5-c]quinolin-4-amine derivatives, have been identified as allosteric modulators of the human A3 adenosine receptor (A3AR). Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site (where the primary agonist or antagonist binds) and can positively or negatively influence receptor function.

Studies have shown that certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives act as positive allosteric modulators (PAMs) of the A3AR. These PAMs can enhance the effects of A3AR agonists. For instance, compound LUF6000 (a 1H-imidazo[4,5-c]quinolin-4-amine derivative) was found to potentiate the maximum efficacy of the A3AR agonist Cl-IB-MECA in functional assays. Additionally, these compounds can decrease the dissociation rate of agonists from the A3AR.

Structure-activity relationship studies of 1H-imidazo[4,5-c]quinolin-4-amine derivatives have indicated that modifications at the 4-amino and 2 positions influence their activity as allosteric enhancers. For example, derivatives with larger 2-cycloalkyl substitutions, such as the 2-cycloheptyl derivative, were observed to increase equilibrium binding of an A3AR agonist. However, this effect diminished with further increases in ring size. Specific substitutions, such as 4-(3,5-dichlorophenylamino) or 2-(1-adamantyl) substitution, have been shown to produce allosteric enhancement of agonist efficacy. LUF6000, featuring a 2-cyclohexyl and 4-(3,4-dichlorophenyl)amino substitution, demonstrated a significant potentiation of agonist efficacy.

Mechanistic research, including molecular modeling and mutagenesis studies, has explored the binding site of these allosteric modulators on the A3AR. These studies suggest an extrahelical binding pocket, distinct from the orthosteric site, located near transmembrane domains 1 and 7 and helix 8. The binding involves interactions between the modulator's structure and specific residues within this pocket.

Neurobiological Research (e.g., Sodium Channel Modulation)

Quinoline derivatives have been investigated for their effects on voltage-gated sodium channels (Nav channels), which are crucial for the initiation and propagation of action potentials in neurons and other excitable cells. Modulation of Nav channels can impact neuronal excitability and is a target in neurobiological research and the development of treatments for neurological disorders and pain.

Quinidine, a quinoline alkaloid, is a known sodium channel blocker. It exerts antiarrhythmic effects by blocking the rapid sodium channel (Nav1.5) in cardiac tissue, thereby decreasing the phase zero depolarization of the action potential. Quinidine's action involves blocking sodium and potassium currents and can prolong the cellular action potential. While primarily recognized for its cardiac effects, the modulation of sodium channels by quinoline structures is relevant to neurobiological contexts as Nav channels share structural and functional similarities across different tissues.

The mechanism of sodium channel block by compounds can involve inhibiting ion influx through the channel pore or altering the transitions between channel states (resting, open, and inactivated), suggesting an allosteric block concept.

Research on other quinoline derivatives has also explored their interaction with different Nav channel subtypes, such as Nav1.1, in the context of neurological conditions like epilepsy. These studies aim to identify compounds that can selectively modulate specific Nav subtypes to achieve therapeutic effects.

Advanced Applications and Future Research Directions

Development of Fluorescent Sensors

Quinoline (B57606) derivatives have been extensively explored for the development of fluorescent sensors due to their inherent fluorescence properties and ability to interact with various analytes, particularly metal ions. The rigid structure of quinoline and the presence of coordinating groups allow for the design of probes that exhibit changes in fluorescence intensity or wavelength upon binding to target species. This property makes them valuable tools for qualitative and quantitative analysis. Research has shown the successful design and synthesis of quinoline-based fluorescent sensors for the detection of metal ions such as Fe3+ and Al3+. These sensors have demonstrated high selectivity and sensitivity, even in complex environments, and have shown potential for applications in biological imaging, including in cells and zebrafish. researchgate.netmdpi.comnih.govcrimsonpublishers.combenthamdirect.com

Materials Science Applications (e.g., Organic Electroluminescent Cells)

The photophysical properties of quinoline derivatives, including their fluorescence, also lend themselves to applications in materials science, particularly in the field of organic electronics. Quinoline-based compounds, such as Tris-(8-hydroxyquinolinato)aluminum (Alq3), are well-known and widely used as fluorescent materials and electron transport layers in organic light-emitting diodes (OLEDs). dergipark.org.tr While 1H-quinolin-5-one itself might require modification, the core quinoline structure provides a foundation for developing new materials with tailored optical and electronic properties for use in OLEDs and other organic electronic devices. Research into pyrazolo[3,4-b]quinoline derivatives, which contain a tetrahydroquinoline moiety, has shown their investigation as dopants in multi-layer OLEDs, highlighting the broader potential of quinoline-related structures in this area. smolecule.com

Role as Intermediates in Drug Discovery

Quinoline and its derivatives are privileged structures in medicinal chemistry, frequently serving as key intermediates in the synthesis of a wide range of therapeutic agents. medchemexpress.comresearchgate.netrsc.org The this compound scaffold, with its inherent reactivity and functional groups, can be utilized as a building block for constructing more complex molecules with desired pharmacological activities. The ability to undergo various chemical transformations allows for the introduction of diverse substituents, leading to libraries of compounds that can be screened for potential drug candidates. This role as an intermediate is crucial in the discovery and development of new drugs across various therapeutic areas. medchemexpress.com

Coordination Chemistry and Metal Ion Complexation

Quinoline derivatives are known for their ability to form stable complexes with metal ions due to the presence of nitrogen and oxygen atoms that can act as ligands. mdpi.commdpi.combendola.com This coordination chemistry is fundamental to their application as fluorescent sensors for metal ions and also plays a role in their biological activities. The interaction with metal ions can alter the electronic and structural properties of the quinoline core, influencing its reactivity and biological interactions. Studies on the complexation of quinoline derivatives with various transition metal ions, such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II), have been reported, detailing the coordination modes and the resulting complex structures. mdpi.combendola.comkab.ac.ugresearchgate.netrsc.orgnih.govacs.orgacs.org This area of research is vital for understanding the mechanisms of action of quinoline-based compounds in various applications, including their potential as antimicrobial or anticancer agents where metal binding can play a role. researchgate.netnih.govclinmedjournals.org

Applications in Lubricating Grease Formulations

Quinolinone derivatives have been explored for their potential as additives in lubricating grease formulations, particularly for their antioxidant properties. researchgate.netscirp.org The presence of specific functional groups within the quinolinone structure can contribute to inhibiting the oxidative deterioration of lubricating greases, thereby extending their lifespan and improving performance under demanding conditions, such as high temperatures and loads. scirp.orgresearchgate.net Research has investigated the efficiency of different quinolinone derivatives as antioxidants in lubricating greases, demonstrating their ability to reduce the total acid number and oxygen pressure drop, which are indicators of oxidative degradation. scirp.org

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric subunits from different bioactive compounds into a single new chemical entity. nih.govijpsjournal.comjuniperpublishers.comresearchgate.net This approach aims to create hybrid molecules with enhanced biological activity, altered selectivity profiles, different or dual mechanisms of action, and potentially reduced side effects. The quinoline scaffold is a popular component in molecular hybridization due to its diverse biological activities and favorable properties. rsc.orgijpsjournal.comjuniperpublishers.comresearchgate.net By hybridizing the quinoline core, including potentially the this compound structure, with other pharmacophores, researchers can develop novel compounds with improved therapeutic potential, particularly in areas like anticancer and antimicrobial research. ijpsjournal.comjuniperpublishers.comresearchgate.net

Conclusion and Future Perspectives

Synthesis Advancements and Challenges

The synthesis of quinoline (B57606) derivatives, including those based on the 1H-quinolin-5-one core, has been a subject of extensive research for over a century. Traditional methods, such as the Skraup, Combes, Conrad–Limpach, Povarov, Doebner, Doebner–Miller, Gould–Jacobs, and Riehm reactions, have provided foundational routes tubitak.gov.tr. More recent advancements have focused on developing efficient, environmentally friendly, and cost-effective protocols.

Significant progress has been made in employing green chemistry approaches for quinoline synthesis. These include microwave-assisted synthesis, solvent-free methods, photocatalysis, biocatalysis, ultrasonication-mediated synthesis, catalyst-free approaches, and reactions utilizing green solvents like water and ethanol (B145695) qeios.com. Nanocatalysts, particularly magnetic nanoparticles, have emerged as promising alternatives to traditional catalysts, offering advantages such as easy recovery and reusability, although challenges with low yields can still exist acs.org.

Oxidative annulation strategies, leveraging catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization, represent a key area of advancement in quinoline synthesis. These methods highlight the synergistic roles of catalysts, oxidants, and solvents in enhancing molecular reactivity and reaction efficiency mdpi.com.

Elucidating Complex Biological Mechanisms

Quinoline derivatives, including those related to this compound, exhibit a wide spectrum of biological activities, such as anticancer, antibacterial, antifungal, antimalarial, antiviral, and anti-inflammatory effects bohrium.comnih.govnih.gov. Elucidating the complex biological mechanisms underlying these activities is crucial for the rational design of new therapeutic agents.

Research has shown that quinolone derivatives can exert anticancer effects through various mechanisms, including cell cycle arrest and apoptosis bohrium.com. Structure-activity relationships (SAR) have been studied to understand how modifications to the quinoline core influence biological activity bohrium.com.

While the broad biological potential of quinoline scaffolds is recognized, the specific mechanisms of action for many this compound derivatives are still under investigation. Understanding the precise molecular targets and pathways modulated by these compounds is essential for optimizing their therapeutic potential and minimizing off-target effects. Further detailed research, potentially involving advanced techniques like molecular docking and cell-based assays, is required to fully unravel these complex interactions.

Emerging Areas of Research for this compound

Emerging areas of research for this compound and its derivatives extend beyond traditional therapeutic applications. The unique structural and photophysical properties of quinoline derivatives make them interesting candidates for various applications.

Quinoline derivatives are being explored as fluorescent probes and sensors for detecting ions, biological molecules, and other analytes researchgate.net. Their ability to exhibit interesting photophysical properties, such as high selectivity and quantum yield, makes them valuable tools in chemical biology and diagnostics researchgate.net.

Furthermore, the quinoline motif is being investigated for its potential in material sciences, particularly in the creation of innovative materials with intriguing electrical, optoelectronic, or nonlinear optical properties acs.orgchemrj.org. The ability to synthesize a wide range of derivatives allows for tailoring their properties for specific material applications.

Research into naturally occurring quinoline alkaloids, including those with structures related to this compound, continues to uncover new compounds with diverse bioactivities nih.govrsc.org. This exploration of natural sources provides a valuable avenue for discovering novel scaffolds and inspiring the synthesis of new synthetic analogs.

The development of novel synthetic methodologies, particularly those aligned with green chemistry principles and utilizing innovative catalytic systems, will continue to be a crucial area of research to facilitate the accessibility and exploration of new this compound derivatives for various applications qeios.comacs.orgtandfonline.com.

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